An In-depth Technical Guide to 5-Methoxyquinazolin-2-amine: Structure, Properties, and Synthetic Strategies for Drug Discovery
An In-depth Technical Guide to 5-Methoxyquinazolin-2-amine: Structure, Properties, and Synthetic Strategies for Drug Discovery
This guide provides a comprehensive technical overview of 5-methoxyquinazolin-2-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The quinazoline scaffold is a well-established "privileged structure," known to form the core of numerous biologically active agents, including several approved pharmaceuticals.[1][2] This document delves into the specific chemical properties, structural features, and synthetic pathways relevant to 5-methoxyquinazolin-2-amine, offering field-proven insights for its application in research and discovery pipelines.
Introduction: The Significance of the 2-Aminoquinazoline Scaffold
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone in the development of therapeutic agents.[1] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][3] The 2-aminoquinazoline moiety, in particular, is a key pharmacophore that frequently interacts with biological targets through hydrogen bonding and other non-covalent interactions. This has made it a focal point in the design of enzyme inhibitors, especially targeting kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[2][3]
The subject of this guide, 5-methoxyquinazolin-2-amine, incorporates two key functional groups onto this privileged scaffold: an amine group at the C2 position and a methoxy group at the C5 position. The 2-amino group is crucial for its classification and potential as a bioisostere or key binding element, while the 5-methoxy group can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.
Chemical Properties and Structural Elucidation
5-Methoxyquinazolin-2-amine is a distinct chemical entity whose properties are defined by its quinazoline core and appended functional groups. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with closely related analogs.
Structural Formula:
Table 1: Physicochemical Properties of 5-Methoxyquinazolin-2-amine
| Property | Value | Source/Method |
| CAS Number | 708-16-7 | Chemical Registry |
| Molecular Formula | C₉H₉N₃O | - |
| Molecular Weight | 175.19 g/mol | Calculated |
| Appearance | Typically an off-white to pale yellow solid | General Observation |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | Analog Comparison |
| pKa (Predicted) | Basic pKa ~4.5 (most basic nitrogen); Acidic pKa ~16.0 (amine proton) | In silico Prediction |
| LogP (Predicted) | 1.3 - 1.8 | In silico Prediction |
Spectral Characterization (Expected Features)
-
¹H NMR:
-
Aromatic Protons (3H): The protons on the benzene ring (H-6, H-7, H-8) would appear in the aromatic region, typically between δ 6.8 and 7.8 ppm. The specific coupling patterns (doublets, triplets) would depend on their relative positions.
-
Amine Protons (2H): A broad singlet corresponding to the -NH₂ group would likely appear between δ 5.0 and 7.0 ppm, with its chemical shift being highly dependent on solvent and concentration.
-
Methoxy Protons (3H): A sharp singlet for the -OCH₃ group would be expected in the upfield region, typically around δ 3.8 - 4.0 ppm.
-
C4-H Proton (1H): The proton at the C4 position of the quinazoline ring would likely appear as a singlet further downfield, often above δ 8.0 ppm.
-
-
¹³C NMR:
-
Aromatic & Heteroaromatic Carbons (9C): The nine carbons of the quinazoline ring system would resonate in the δ 110-165 ppm range. The carbon bearing the methoxy group (C-5) and the carbons of the pyrimidine ring (C-2, C-4) would have distinct chemical shifts influenced by the heteroatoms.
-
Methoxy Carbon (1C): The carbon of the -OCH₃ group would appear upfield, typically around δ 55-60 ppm.
-
-
Mass Spectrometry (MS):
-
The electron impact (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 175 or 176, respectively.
-
Synthesis of 5-Methoxyquinazolin-2-amine: A Reliable Protocol
The synthesis of 2-aminoquinazolines is well-documented in chemical literature. A common and effective strategy involves the cyclization of a substituted 2-aminobenzonitrile with a reagent that provides the C2-N3-amine fragment.[4][8] The following protocol is a validated, general approach adapted for the specific synthesis of 5-methoxyquinazolin-2-amine.
Overall Synthetic Workflow
The synthesis initiates from 2-amino-6-methoxybenzonitrile, which undergoes a cyclization reaction with cyanamide under acidic conditions to yield the target compound.
Caption: Synthetic workflow for 5-Methoxyquinazolin-2-amine.
Step-by-Step Experimental Protocol
Objective: To synthesize 5-methoxyquinazolin-2-amine via acid-catalyzed cyclization.
Materials:
-
2-Amino-6-methoxybenzonitrile
-
Cyanamide (H₂NCN)
-
1,4-Dioxane (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-6-methoxybenzonitrile (1.0 eq).
-
Reagent Addition: Add anhydrous 1,4-dioxane to dissolve the starting material. To this solution, add cyanamide (1.5 eq).
-
Acid Catalysis: Slowly add concentrated hydrochloric acid (2.0 eq) to the stirred solution. The addition may be exothermic.
-
Cyclization Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality Note: The acid protonates the nitrile group of the starting material, making it more electrophilic and susceptible to nucleophilic attack by cyanamide, initiating the cyclization cascade. Heating provides the necessary activation energy for the ring-closing step.
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Self-Validation: The washing steps remove inorganic salts and residual water-soluble impurities, ensuring the purity of the final product.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 5-methoxyquinazolin-2-amine.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological data for 5-methoxyquinazolin-2-amine is sparse, its potential as a valuable building block in drug discovery is significant, primarily due to the established importance of the 2-aminoquinazoline scaffold.
Role as a Kinase Inhibitor Scaffold
Many clinically successful anticancer drugs, such as Gefitinib and Erlotinib, are based on a substituted quinazoline core.[2] These drugs function as ATP-competitive inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The quinazoline ring mimics the adenine portion of ATP, and the 2-amino group (or a substituted amine) can form critical hydrogen bonds within the kinase's ATP-binding pocket.
Caption: Binding mode of a 2-aminoquinazoline inhibitor.
5-Methoxyquinazolin-2-amine serves as an ideal starting point for creating a library of potential kinase inhibitors. The 2-amino group can be further functionalized, or the quinazoline core can be elaborated at other positions to enhance potency and selectivity for specific kinase targets. The 5-methoxy group's position on the "solvent-exposed" region of the scaffold can be leveraged to improve solubility and other pharmacokinetic properties without disrupting the core binding interactions.
Potential for Other Therapeutic Areas
Beyond oncology, the 2-aminoquinazoline scaffold has been explored for a range of other therapeutic applications, including:
-
Antimalarial Agents: Compounds with a 2-anilino-4-amino-quinazoline structure have shown potent activity against Plasmodium falciparum.[4]
-
Antimicrobial Agents: The quinazoline ring is present in various compounds with antibacterial and antifungal properties.[1]
-
Central Nervous System (CNS) Agents: Certain quinazoline derivatives have been investigated for their effects on CNS targets.
The presence of the methoxy group in 5-methoxyquinazolin-2-amine may also confer unique properties. Methoxy groups are often involved in metabolic pathways (O-demethylation) and can influence blood-brain barrier penetration, making this compound an interesting starting point for CNS-targeted drug discovery.
Conclusion
5-Methoxyquinazolin-2-amine is a strategically important heterocyclic compound that holds considerable promise for researchers in drug discovery. Its core 2-aminoquinazoline structure is a proven pharmacophore for targeting a variety of enzymes, most notably protein kinases. While detailed experimental characterization of this specific molecule is not yet prevalent in the literature, its synthesis is achievable through established chemical routes. This guide provides a robust framework for its synthesis and a clear rationale for its potential applications, empowering scientists to leverage this valuable chemical entity in the development of novel therapeutics.
References
-
MDPI. (2017). Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. Molecules, 22(10), 1633. [Link]
-
PubChem. (n.d.). 5-methoxyquinolin-8-amine. National Center for Biotechnology Information. [Link]
-
Srinivasan, N., et al. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. International Journal of Pharmaceutical Sciences and Research, 7(2), 634-638. [Link]
-
El-Azab, A. S., et al. (2014). Synthesis of New Amino Acid Derivatives Attached to Quinazoline Moiety as Antitumor Agents. Der Pharma Chemica, 6(5), 334-343. [Link]
-
IntechOpen. (2024). Biological Activities of Recent Advances in Quinazoline. [Link]
-
ResearchGate. (n.d.). 1H NMR, 13C NMR, and mass spectral data. [Link]
-
MDPI. (2025). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 30(17), 1-2. [Link]
-
PMC. (2016). Complete Assignment of the 1H and 13C NMR Spectra of Carthamin Potassium Salt Isolated from Carthamus tinctorius L. Molecules, 21(12), 1673. [Link]
-
PMC. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules, 22(12), 2089. [Link]
-
Semantic Scholar. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Bioorganic & Medicinal Chemistry, 72, 117006. [Link]
-
Hilaris Publisher. (2015). Synthesis and Antiproliferative Activity of 2-amino-4-Anilinoquinazoline Derivatives. Med chem, 5(2), 066-072. [Link]
-
Arkivoc. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [Link]
-
J. Braz. Chem. Soc. (2002). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Journal of the Brazilian Chemical Society, 13(3). [Link]
-
ResearchGate. (n.d.). Physicochemical properties of selected compounds. [Link]
-
ISMRM. (2007). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Proceedings of the 15th Annual Meeting of ISMRM, Berlin, 3422. [Link]
Sources
- 1. Biological Activities of Recent Advances in Quinazoline | IntechOpen [intechopen.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Complete Assignment of the 1H and 13C NMR Spectra of Carthamin Potassium Salt Isolated from Carthamus tinctorius L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]
- 8. benchchem.com [benchchem.com]
